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Compound of Interest

Compound Name:
4-Hydroxy-3-

methoxyphenylacetonitrile

Cat. No.: B1293680 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Hydroxy-3-
methoxyphenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical

compounds. The following sections present a comprehensive summary of its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed

experimental protocols and structural assignments.

Spectroscopic Data Summary
The empirical formula for 4-Hydroxy-3-methoxyphenylacetonitrile is C₉H₉NO₂, with a

molecular weight of 163.17 g/mol .[1][2] The spectroscopic data presented below has been

compiled from various sources and is essential for the unequivocal identification and

characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

6.81-6.90 m 3H Ar-H

5.73 br s 1H OH

3.90 s 3H -OCH₃

3.68 s 2H -CH₂CN

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)[3]

¹³C NMR (Carbon-13 NMR) Data

While a complete, experimentally assigned peak list from a single source is not readily

available in the searched literature, ChemicalBook provides a reference to the ¹³C NMR

spectrum of 4-Hydroxy-3-methoxyphenylacetonitrile.[4] Based on established chemical shift

principles and data for analogous structures, the following are the expected chemical shifts:

Chemical Shift (δ) ppm Assignment

~146 C-OH

~145 C-OCH₃

~122 Ar-C

~121 Ar-CH

~117 CN

~115 Ar-CH

~112 Ar-CH

56.0 -OCH₃

~22 -CH₂CN

Note: These are predicted values and should be confirmed by experimental data.
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Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

spectrum of 4-Hydroxy-3-methoxyphenylacetonitrile is expected to show characteristic

absorption bands for the hydroxyl, methoxy, aromatic, and nitrile groups.

Wavenumber (cm⁻¹) Functional Group

~3400 (broad) O-H stretch (phenolic)

~3050-3000 C-H stretch (aromatic)

~2950-2850 C-H stretch (aliphatic)

~2250 C≡N stretch (nitrile)

~1600, ~1510, ~1450 C=C stretch (aromatic ring)

~1270, ~1030 C-O stretch (aryl ether)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 4-Hydroxy-3-methoxyphenylacetonitrile, the molecular ion peak [M]⁺ is

expected at m/z 163.[5]

Predicted Mass Spectrometry Data

m/z Ion

164.07060 [M+H]⁺

163.06277 [M]⁺

186.05254 [M+Na]⁺

Source: PubChemLite[5]

A plausible fragmentation pattern under electron ionization would involve the loss of functional

groups to form stable carbocations. A key fragmentation would be the benzylic cleavage to
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form the stable tropylium-like ion.

Experimental Protocols
The following are detailed protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of 4-Hydroxy-3-methoxyphenylacetonitrile.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean,

dry vial.

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the solution is

free of any solid particles.

Data Acquisition (¹H and ¹³C NMR):

The NMR spectra are acquired on a 400 MHz spectrometer.

The instrument is tuned and locked to the deuterium signal of the CDCl₃ solvent.

For ¹H NMR, a standard single-pulse experiment is performed.

For ¹³C NMR, a proton-decoupled experiment is performed to obtain singlets for each unique

carbon atom.

The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g.,

TMS).

FT-IR Spectroscopy (KBr Pellet Method)
Sample Preparation:

Place approximately 1-2 mg of 4-Hydroxy-3-methoxyphenylacetonitrile and 100-200 mg

of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
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Gently grind the mixture with a pestle to a fine, uniform powder.

Transfer a portion of the powder into a pellet-forming die.

Press the die under high pressure (typically 8-10 tons) for several minutes to form a

transparent or translucent KBr pellet.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (Electron Ionization)
Sample Introduction:

A small amount of the solid 4-Hydroxy-3-methoxyphenylacetonitrile is introduced into the

mass spectrometer via a direct insertion probe.

The sample is heated to induce vaporization into the ion source.

Ionization and Analysis:

The vaporized sample molecules are bombarded with a beam of high-energy electrons

(typically 70 eV) in the ion source, causing ionization and fragmentation.

The resulting positive ions are accelerated and separated based on their mass-to-charge

ratio (m/z) by a mass analyzer (e.g., a quadrupole).

A detector records the abundance of each ion, generating the mass spectrum.

Workflow and Data Interpretation
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical

relationships in interpreting the resulting data.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1293680?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293680?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Analysis Workflow

Sample Preparation

Data Acquisition

Data Analysis & Interpretation

Pure Compound

Dissolve in
Deuterated Solvent Prepare KBr Pellet Direct Insertion

NMR Spectrometer
(¹H & ¹³C) FT-IR Spectrometer Mass Spectrometer

(EI)

Chemical Shifts,
Coupling, Integration

Absorption Bands
(Wavenumbers)

m/z Values,
Fragmentation Pattern

Structure Elucidation
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Logical Interpretation of Spectroscopic Data

Spectroscopic Data

Structural Information Derived

¹H & ¹³C NMR:
- Number of Signals
- Chemical Shift (δ)

- Integration
- Multiplicity

Carbon-Hydrogen Framework:
- Unique H & C Environments

- Neighboring Protons
- Proton Ratios

FT-IR:
- Absorption Frequencies (cm⁻¹)

Functional Groups:
- O-H, C≡N, C=C, C-O

Mass Spec:
- Molecular Ion Peak (M⁺)
- Fragmentation Pattern

Molecular Formula & Connectivity:
- Molecular Weight
- Stable Fragments

Final Structure Confirmation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 4-Hydroxy-3-
methoxyphenylacetonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1293680#spectroscopic-data-of-4-hydroxy-3-
methoxyphenylacetonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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